Naloxazine

Opioid receptor binding Reversibility Wash-resistance

Naloxazine (CAS 71786-91-9) is a C6-hydrazino-substituted morphinan structurally derived from naloxone, classified by MeSH as a naloxone analog and antagonist at μ-opioid receptors. Its molecular formula is C₁₉H₂₅N₃O₃ (MW 343.4 g/mol), representing the reduced hydrazine form—a critical structural distinction from the corresponding hydrazone (naloxazone, C₁₉H₂₃N₃O₃) and the azine dimer (naloxonazine, C₃₈H₄₂N₄O₆).

Molecular Formula C19H25N3O3
Molecular Weight 343.4 g/mol
CAS No. 71786-91-9
Cat. No. B1230084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaloxazine
CAS71786-91-9
Synonymsnaloxazine
Molecular FormulaC19H25N3O3
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESC=CCN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)NN
InChIInChI=1S/C19H25N3O3/c1-2-8-22-9-7-18-15-11-3-4-13(23)16(15)25-17(18)12(21-20)5-6-19(18,24)14(22)10-11/h2-4,12,14,17,21,23-24H,1,5-10,20H2
InChIKeyBQQCJKQXLQZKTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naloxazine (CAS 71786-91-9): Chemical Identity, Opioid Receptor Pharmacology, and Core Differentiation for Scientific Procurement


Naloxazine (CAS 71786-91-9) is a C6-hydrazino-substituted morphinan structurally derived from naloxone, classified by MeSH as a naloxone analog and antagonist at μ-opioid receptors [1]. Its molecular formula is C₁₉H₂₅N₃O₃ (MW 343.4 g/mol), representing the reduced hydrazine form—a critical structural distinction from the corresponding hydrazone (naloxazone, C₁₉H₂₃N₃O₃) and the azine dimer (naloxonazine, C₃₈H₄₂N₄O₆) [1]. Early reports characterized naloxazine as an irreversible μ-opioid ligand; however, subsequent rigorous washout experiments demonstrated fully reversible binding to rat brain opiate receptors, fundamentally differentiating it from the wash-resistant azine dimer naloxonazine [2]. This reversibility, combined with an in vivo morphine-antagonism duration exceeding ten hours, positions naloxazine as a mechanistically and temporally distinct pharmacological tool within the naloxone-derived opioid antagonist family [2].

Why Naloxazine Cannot Be Interchanged with Naloxone, Naloxonazine, or β-Funaltrexamine in Experimental Protocols


Superficial structural similarity to naloxone and shared terminology with naloxonazine create a high risk of erroneous substitution in procurement and experimental design. Naloxazine (the monomeric hydrazine) is neither pharmacokinetically equivalent to short-acting naloxone (t₁/₂ ~30–90 min) nor mechanistically interchangeable with the irreversible azine dimer naloxonazine, which produces wash-resistant μ-opioid receptor blockade [1][2]. Critically, the literature itself contains frequent conflation: the compound name 'naloxazine' has been applied in some publications to the azine dimer, while the CAS 71786-91-9 entity is the monomeric hydrazine whose binding is fully reversible upon washing [1]. Furthermore, the N-methyl analog (14-hydroxydihydromorphazine, HZI) converts the scaffold from antagonist to agonist, demonstrating that minor structural perturbations around the naloxazine core produce qualitative functional shifts incompatible with generic substitution assumptions [2]. These compound-specific pharmacological fingerprints—reversibility, extended duration, and functional sensitivity to N-substitution—cannot be extrapolated from any other member of the naloxone-derived opioid antagonist family.

Quantitative Differentiation Evidence for Naloxazine (71786-91-9) Against Closest Analogs


Reversible Binding Washes Out Completely, Unlike the Wash-Resistant Blockade Produced by Naloxonazine

Naloxazine (NZI) binding to rat brain opiate receptors is fully reversible upon washing, directly contradicting early irreversibility claims and distinguishing it from naloxonazine, which produces wash-resistant inhibition. After incubation of NZI (1 × 10⁻⁵ M) with rat brain P₂ membrane preparation at 30°C for 15 min, repeated Tris-buffer washing restored ³H-dihydromorphine (³H-DHM) binding completely to control levels [1]. In contrast, naloxonazine at 50 nM produced wash-resistant inhibition that abolished high-affinity binding even after extensive washing, with some inhibition persisting down to 10 nM [2]. This functional reversibility enables temporal control of receptor blockade not achievable with the azine dimer.

Opioid receptor binding Reversibility Wash-resistance

Morphine Antagonism Duration Exceeds 10 Hours In Vivo, Far Outlasting Naloxone

Naloxazine produces extended antagonism of morphine-induced analgesia that persists for more than ten hours, a duration that substantially exceeds that of naloxone and approaches that reported for naloxonazine, yet without the covalent binding mechanism. In the mouse hot-plate assay, NZI antagonism of morphine analgesia was sustained for over 10 hours after administration [1]. Naloxone, by comparison, has a plasma half-life of approximately 30–90 minutes in rodents, with functional antagonism typically lasting 1–2 hours [2]. This extended duration, achieved via reversible binding, represents a unique pharmacological profile that cannot be replicated by simply increasing naloxone dose.

In vivo duration Morphine antagonism Analgesia

N-Methyl Substitution Converts the Naloxazine Scaffold from Antagonist to Agonist: HZI Functional Switch

The N-methyl analog of naloxazine, 14-hydroxydihydromorphazine (HZI), functions as an opioid agonist rather than antagonist, demonstrating that the naloxazine core scaffold is exquisitely sensitive to N-substitution identity [1]. In the mouse hot-plate assay, HZI produced dose-dependent analgesia with an ED₅₀ of 1.3 mg/kg (i.p.), which is approximately 2.3-fold more potent than morphine (ED₅₀ = 3 mg/kg) [1]. In the guinea-pig ileum (GPI) assay, HZI inhibited electrically induced contractions, an effect reversible by naloxone, confirming agonist activity at opioid receptors [1]. This functional inversion—antagonist to agonist driven solely by N-methylation—is not observed with naloxone (where N-allyl substitution is required for antagonism) and highlights a unique SAR feature of the naloxazine chemotype.

Structure-activity relationship Antagonist-to-agonist switch N-methyl analog

Naloxazine Functions as a μ-Opioid-Directed Antagonist in an Invertebrate Analgesia Model, Comparable to β-Funaltrexamine

In a pulsed magnetic field-induced analgesia model in the land snail Cepaea nemoralis, naloxazine significantly reduced the antinociceptive response, confirming functional μ-opioid receptor antagonist activity in a whole-organism behavioral paradigm [1]. The analgesic effect was significantly attenuated by naloxazine as well as by the prototypic antagonist naloxone and the irreversible μ-antagonist β-funaltrexamine (β-FNA), but was unaffected by the κ-antagonist nor-binaltorphimine [1]. This finding independently validates naloxazine's μ-opioid antagonist activity in an in vivo system and demonstrates that its efficacy is comparable to β-FNA in this specific behavioral endpoint, while offering the advantage of reversible binding.

μ-Opioid receptor In vivo antagonism β-Funaltrexamine

Structural Monomer Identity (MW 343.4) Differentiates Naloxazine from the Dimeric Azine Naloxonazine (MW ~723)

Naloxazine (CAS 71786-91-9) is a monomeric C6-hydrazino morphinan with a molecular weight of 343.4 g/mol and molecular formula C₁₉H₂₅N₃O₃, confirmed by MeSH, ChemSpider (CSID 2339146), and authoritative chemical databases [1]. In contrast, naloxonazine (CAS 82824-01-9) is a dimeric azine formed by condensation of two naloxone-hydrazone units, with a molecular weight of approximately 723 g/mol (free base) and formula C₃₈H₄₂N₄O₆ [2]. Naloxazone (the hydrazone monomer) has the formula C₁₉H₂₃N₃O₃ (MW ~341.4) and is unstable in acidic solution, spontaneously dimerizing to naloxonazine [2]. These three entities—naloxazine (hydrazine), naloxazone (hydrazone), and naloxonazine (azine dimer)—are chemically distinct and should not be considered interchangeable. Procurement verification by HPLC-MS or NMR is essential to confirm the correct monomeric hydrazine identity, particularly given widespread nomenclature confusion in the published literature.

Molecular identity Quality control Procurement verification

GPI Functional Reversibility Confirms That Naloxazine Antagonism Is Not Due to Irreversible Receptor Alkylation

In the guinea-pig ileum longitudinal muscle (GPI) preparation, naloxazine antagonism of morphine-induced inhibition of electrically stimulated contractions was fully eliminated by repeated washings, confirming that the antagonist effect is not mediated by covalent receptor modification [1]. This contrasts with naloxonazine, which produces wash-resistant functional blockade in the GPI assay consistent with its irreversible binding profile [2]. The GPI data corroborate the binding reversibility findings and extend them to a physiologically relevant tissue preparation, demonstrating that naloxazine's functional antagonism is contingent upon its continued presence at the receptor.

Guinea-pig ileum Functional antagonism Washout reversibility

High-Impact Research and Procurement Scenarios Where Naloxazine (71786-91-9) Provides Definitive Scientific Advantage


Reversible μ-Opioid Receptor Blockade in Ex Vivo Tissue Preparations Requiring Washable Antagonist Activity

In electrophysiological or organ-bath experiments on brain slices, ileum, or vas deferens preparations where the same tissue must serve as its own control, naloxazine's complete washout reversibility (demonstrated in both radioligand binding and GPI functional assays [1]) makes it the preferred μ-opioid antagonist over naloxonazine (irreversible) or β-FNA (covalent alkylator). After incubation at 1 × 10⁻⁵ M and subsequent Tris-buffer washing, receptor reactivity is fully restored [1], enabling paired experimental designs that are impossible with irreversible antagonists. The extended in vivo duration (>10 hours [1]) further allows pre-treatment protocols in behavioral pharmacology where sustained but ultimately reversible μ-blockade is required.

μ-Opioid Receptor Subtype Dissection (μ₁ vs. μ₂) Using a Reversible Pharmacological Tool

Naloxazine has been employed as a putative μ₁-opioid receptor antagonist to differentiate μ₁- from μ₂-mediated antinociceptive responses [1]. Its ability to inhibit endomorphin-2-induced (μ₁-mediated) supraspinal analgesia more effectively than endomorphin-1-induced responses, while β-FNA blocks both, enables functional discrimination of μ-opioid receptor subtypes [1]. For researchers investigating the long-standing μ₁/μ₂ subtype hypothesis, naloxazine offers a reversible alternative to naloxonazine, avoiding the confounding factor of permanent receptor inactivation when studying dynamic receptor trafficking or compensatory upregulation.

Structure-Activity Relationship (SAR) Studies Exploring the Antagonist-to-Agonist Functional Switch at the N-Position of Morphinan Scaffolds

The naloxazine scaffold uniquely permits investigation of the antagonist-to-agonist functional transition through N-substitution. The N-allyl parent (naloxazine) is a μ-antagonist; N-methyl substitution yields HZI, a full agonist with an analgesic ED₅₀ of 1.3 mg/kg—2.3-fold more potent than morphine [1]. This SAR feature is distinct from the naloxone/oxymorphone pair and provides a chemically tractable system for probing how N-substituent identity governs efficacy switching at the μ-opioid receptor. Procurement of authentic naloxazine (CAS 71786-91-9) as the starting scaffold, rather than the hydrazone or azine, is essential for reproducible SAR chemistry.

Quality Control Reference Standard for Distinguishing Naloxazine from Naloxonazine in Analytical Chemistry and Procurement Verification

Given the high frequency of nomenclature confusion between naloxazine (CAS 71786-91-9; MW 343.4), naloxazone, and naloxonazine (CAS 82824-01-9; MW ~723) in both commercial catalogs and published literature [1][2], authentic naloxazine serves as an essential reference standard for HPLC-MS or NMR-based identity verification. Analytical laboratories supporting opioid research programs should maintain a certified naloxazine reference standard to confirm that received material matches the correct monomeric hydrazine structure, not the dimeric azine. The 2.1-fold molecular weight difference and distinct HPLC retention time provide unambiguous discrimination between these commonly confused entities.

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